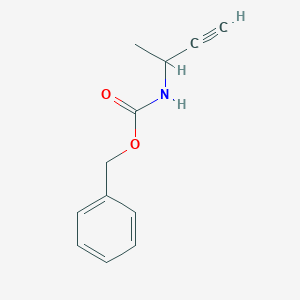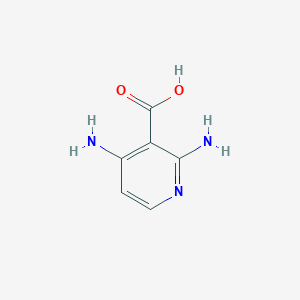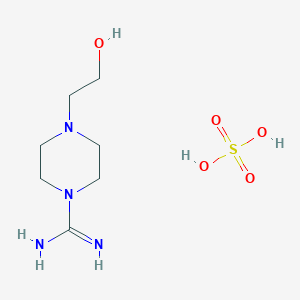![molecular formula C13H18BrNO B3101506 1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine CAS No. 1394291-60-1](/img/structure/B3101506.png)
1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine
Overview
Description
“1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine” is a chemical compound with the molecular formula C13H18BrNO . It is used in various chemical reactions and has a molecular weight of 284.19 g/mol .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as gas chromatography-mass spectrometry (GC-MS), Fourier transform infrared (FTIR) spectroscopy, and high-pressure liquid chromatography (HPLC) . Unfortunately, the specific molecular structure analysis for “1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine” is not available in the retrieved data.Scientific Research Applications
Biological Evaluation and Docking Analysis of Substituted Piperidines
A study by Penjisevic et al. (2016) synthesized novel substituted piperidines, evaluating their biological affinity for dopamine D2 receptors. The study highlighted the potential of these compounds for mapping dopamine receptor binding sites.
PET Imaging Applications
In the field of positron emission tomography (PET), Kumar et al. (2004) described the synthesis of a potential PET imaging agent for CB1 receptors, which are crucial in studying various neurological conditions.
Synthesis of Hydrogenated Carbazoles
Research by Gataullin et al. (2007) involved bromination of specific anilines in the presence of a base, producing derivatives that underwent dehydrobromination in piperidine. This study contributes to the understanding of chemical transformations involving piperidine derivatives.
Synthesis and Biological Evaluation of Dopaminergic Ligands
Another study by Penjišević et al. (2016) synthesized new compounds to be used as probes for dopamine D2 receptors. This research is significant in the development of new drugs for neurological disorders.
Synthesis and Study on Analgesic Effects
Ahmadi et al. (2009) researched the synthesis and analgesic effects of certain piperidine derivatives, providing insights into new pain management options. Link to the study.
Radiolabeled Antagonists for Neurotransmission Study
Plenevaux et al. (2000) focused on a new antagonist for studying serotonergic neurotransmission with PET, highlighting the versatility of piperidine derivatives in brain imaging studies. Link to the study.
Antiproliferative Activity in Tumor Research
Research by Berardi et al. (2005) explored the antiproliferative activity of methylpiperidine derivatives in glioma cells, indicating potential applications in cancer therapy.
properties
IUPAC Name |
1-[(2-bromo-5-methoxyphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-16-12-5-6-13(14)11(9-12)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMZDMMODQAARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B3101438.png)

![tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate](/img/structure/B3101450.png)
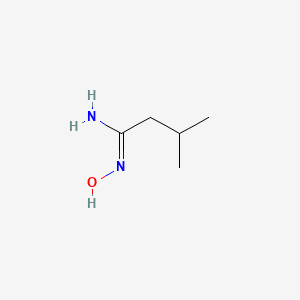
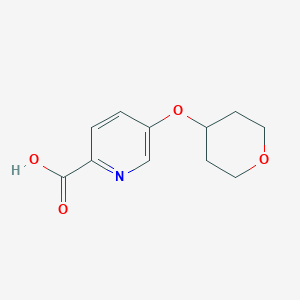



![(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3101468.png)


